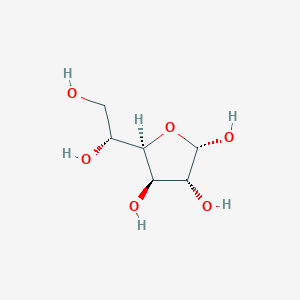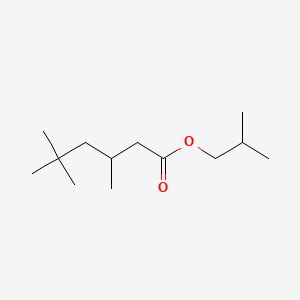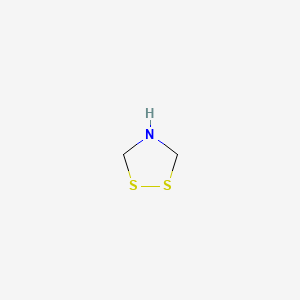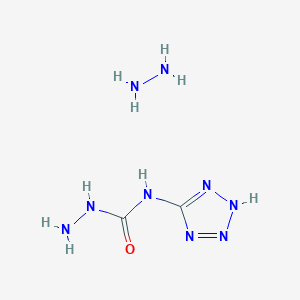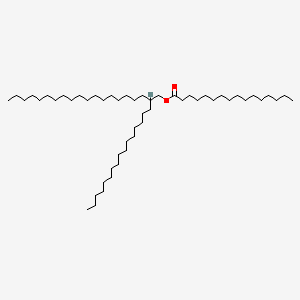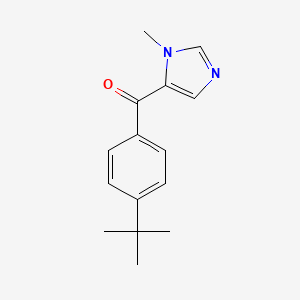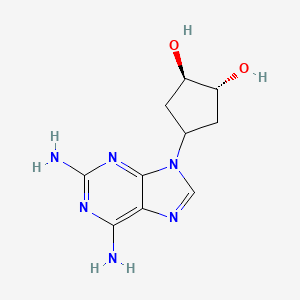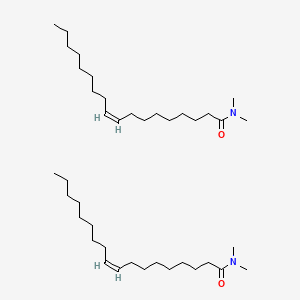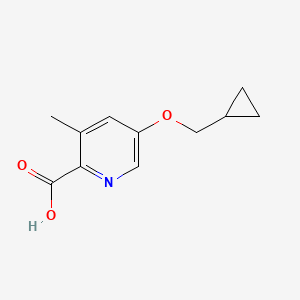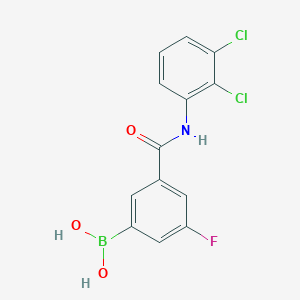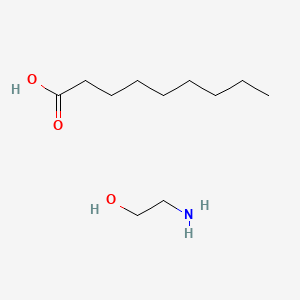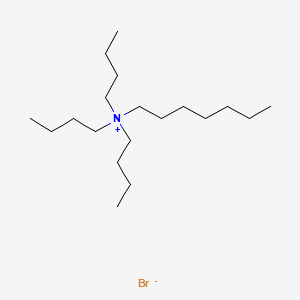
Tributylheptylammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributylheptylammonium bromide is a quaternary ammonium compound with the molecular formula C19H42BrN. It is known for its surfactant properties and is used in various chemical and industrial applications. The compound consists of a heptyl group and three butyl groups attached to a nitrogen atom, with a bromide ion as the counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributylheptylammonium bromide can be synthesized through a quaternization reaction. This involves the reaction of tributylamine with heptyl bromide under controlled conditions. The reaction typically takes place in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other separation techniques.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors, and the product is purified using industrial-scale separation techniques such as distillation or chromatography. The purity of the final product is typically ensured through rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Tributylheptylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions in the presence of suitable reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Complexation Reactions: It can form complexes with metal ions, which can be useful in various applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver nitrate for the substitution of bromide with nitrate.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Complexation Reactions: Metal salts like copper sulfate or nickel chloride are often used.
Major Products Formed
Substitution Reactions: Products include nitrate or other substituted ammonium salts.
Oxidation and Reduction Reactions: Products depend on the specific redox reaction but can include various oxidized or reduced forms of the compound.
Complexation Reactions: Metal-ammonium complexes are formed.
Applications De Recherche Scientifique
Tributylheptylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound is used in the preparation of biological samples for electron microscopy.
Industry: It is used in the formulation of detergents, emulsifiers, and other industrial products.
Mécanisme D'action
The mechanism of action of tributylheptylammonium bromide is primarily based on its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and interaction of compounds. In biological systems, it can disrupt cell membranes, making it useful in the preparation of samples for microscopy. The molecular targets include lipid bilayers and other hydrophobic surfaces.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Didecyldimethylammonium bromide: Used in industrial and household cleaning products.
Uniqueness
Tributylheptylammonium bromide is unique due to its specific combination of butyl and heptyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a phase transfer catalyst and in other applications where surface activity is crucial.
Propriétés
Numéro CAS |
85169-31-9 |
|---|---|
Formule moléculaire |
C19H42BrN |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
tributyl(heptyl)azanium;bromide |
InChI |
InChI=1S/C19H42N.BrH/c1-5-9-13-14-15-19-20(16-10-6-2,17-11-7-3)18-12-8-4;/h5-19H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
CMFMTXJHXCLMMS-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCC[N+](CCCC)(CCCC)CCCC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


